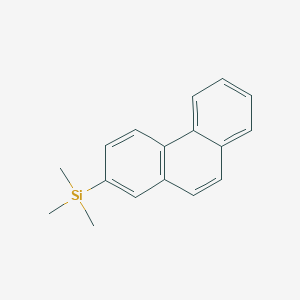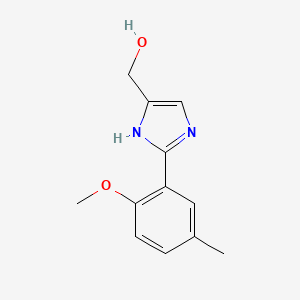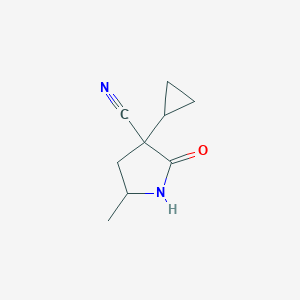
2-Iodo-4-vinylphenyl Acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Iodo-4-vinylphenyl acetate is an organic compound with the molecular formula C10H9IO2 It is a derivative of phenol, where the phenolic hydroxyl group is acetylated, and the aromatic ring is substituted with an iodine atom at the 2-position and a vinyl group at the 4-position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-iodo-4-vinylphenyl acetate typically involves the following steps:
Iodination: The starting material, 4-vinylphenol, is iodinated using iodine and a suitable oxidizing agent such as sodium iodate or potassium iodate. The reaction is usually carried out in an organic solvent like acetic acid or dichloromethane at room temperature.
Acetylation: The iodinated product, 2-iodo-4-vinylphenol, is then acetylated using acetic anhydride in the presence of a catalyst such as pyridine or triethylamine. The reaction is typically performed at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
2-Iodo-4-vinylphenyl acetate can undergo various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Polymerization: The vinyl group can participate in polymerization reactions to form polymers with unique properties.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium cyanide, or organometallic reagents can be used to replace the iodine atom.
Polymerization: Radical initiators like azobisisobutyronitrile (AIBN) or benzoyl peroxide can be used to initiate polymerization of the vinyl group.
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted phenyl acetates can be formed.
Polymers: The polymerization of the vinyl group can lead to the formation of polyvinylphenyl acetate or copolymers with other monomers.
Wissenschaftliche Forschungsanwendungen
2-Iodo-4-vinylphenyl acetate has several applications in scientific research:
Organic Synthesis: It serves as a versatile intermediate in the synthesis of more complex organic molecules.
Materials Science: The compound can be used to create polymers with specific properties, useful in coatings, adhesives, and other materials.
Medicinal Chemistry: It can be used as a building block for the synthesis of biologically active compounds.
Wirkmechanismus
The mechanism of action of 2-iodo-4-vinylphenyl acetate depends on the specific reactions it undergoes. For example:
Nucleophilic Substitution: The iodine atom is replaced by a nucleophile through a bimolecular nucleophilic substitution (SN2) mechanism.
Polymerization: The vinyl group undergoes radical polymerization, where the double bond is broken, and new carbon-carbon bonds are formed to create a polymer chain.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Acetoxystyrene: Similar to 2-iodo-4-vinylphenyl acetate but without the iodine atom. It is used in polymerization reactions to create polyvinyl acetate derivatives.
2-Iodo-4-methylphenyl Acetate: Similar structure but with a methyl group instead of a vinyl group. It is used in different organic synthesis applications.
Uniqueness
This compound is unique due to the presence of both an iodine atom and a vinyl group on the aromatic ring. This combination allows for a wide range of chemical reactions and applications, making it a valuable compound in various fields of research and industry.
Eigenschaften
Molekularformel |
C10H9IO2 |
|---|---|
Molekulargewicht |
288.08 g/mol |
IUPAC-Name |
(4-ethenyl-2-iodophenyl) acetate |
InChI |
InChI=1S/C10H9IO2/c1-3-8-4-5-10(9(11)6-8)13-7(2)12/h3-6H,1H2,2H3 |
InChI-Schlüssel |
WJNWNWLIEUSOOG-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)OC1=C(C=C(C=C1)C=C)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


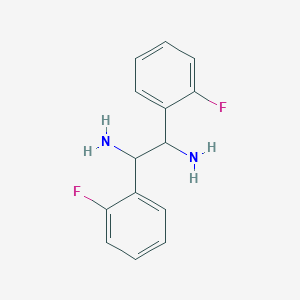
![Tert-butyl 4-oxo-9-oxa-3,13-diazatricyclo[9.4.0.02,7]pentadeca-2(7),5-diene-13-carboxylate](/img/structure/B15334269.png)
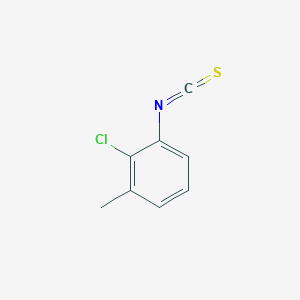

![tert-Butyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-azaspiro[3.3]hept-5-ene-2-carboxylate](/img/structure/B15334288.png)
![9-Cyclopropyl-1-oxa-9-azaspiro[5.5]undecan-4-ol](/img/structure/B15334295.png)
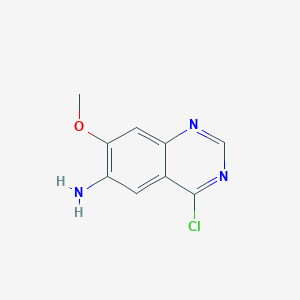

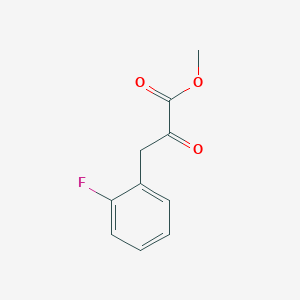
![3-[3-(Trifluoromethyl)phenyl]cyclobutanol](/img/structure/B15334319.png)
